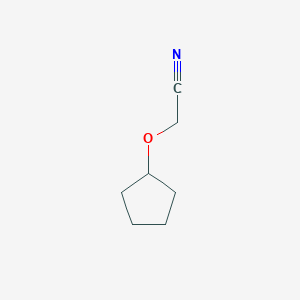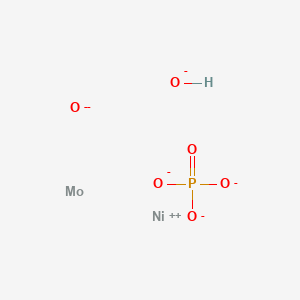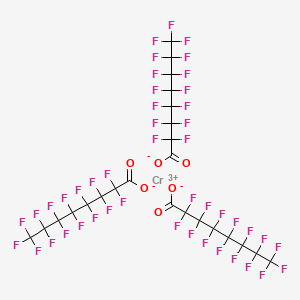
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole
説明
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (CMC2C1O) is an organic compound belonging to the oxazole family. It is widely used in research and development, particularly in the field of medicinal chemistry. CMC2C1O is a versatile platform for the synthesis of a wide variety of compounds, including those with potential therapeutic applications. The synthesis of CMC2C1O is relatively simple and inexpensive, making it an attractive choice for laboratory experiments.
科学的研究の応用
Synthesis and Chemical Reactions
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole serves as a reactive scaffold for synthetic chemistry, enabling the preparation of a variety of substituted oxazoles. Its chloromethyl group participates in substitution reactions, leading to the formation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Such transformations highlight its utility in creating diverse molecular architectures, which can be foundational for further chemical exploration or for the synthesis of compounds with potential biological activity (Patil & Luzzio, 2016).
Coordination Chemistry
The oxazole ring, including derivatives like 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, finds application in coordination chemistry, particularly as ligands in transition metal complexes. These complexes are of interest for their potential in catalysis, including asymmetric synthesis, where the oxazole-derived ligands can impart chirality to the metal center and influence the outcome of catalytic reactions (Gómez, Muller, & Rocamora, 1999).
Biological Activity Studies
While maintaining focus away from direct drug use and dosage, oxazole derivatives, including those related to 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, have been investigated for their biological activities. This includes studies into their potential as anticancer and antimicrobial agents, where the oxazole core is often a key structural feature contributing to the activity. Research in this area involves synthesizing oxazole-containing compounds and evaluating their efficacy against various cancer cell lines or microbial species (Katariya, Vennapu, & Shah, 2021).
Optoelectronic and Materials Science
The unique electronic structure of oxazoles, including 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, makes them candidates for exploration in materials science, particularly in the development of optoelectronic devices. Their ability to engage in electronic interactions and facilitate charge transfer can be harnessed in designing compounds for use in light-emitting diodes, photovoltaic cells, or as components of electronic materials (Murthy et al., 2013).
特性
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLYYQSEGWXQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




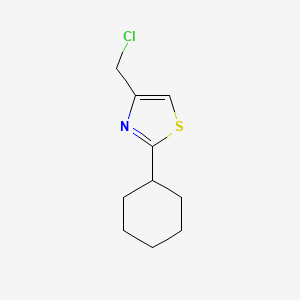
![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)
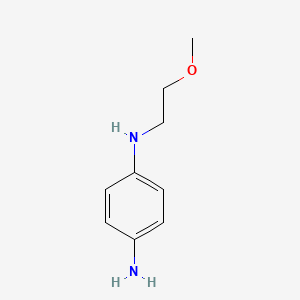
![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)
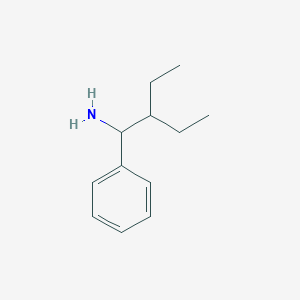

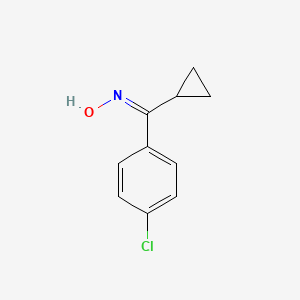
![[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3371331.png)
![Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate](/img/structure/B3371347.png)
